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Compound of Interest

Compound Name: 2-Methyl-3-butyn-2-OL

Cat. No.: B105114 Get Quote

Industrial Synthesis of 2-Methyl-3-butyn-2-ol: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the industrial preparation of 2-Methyl-3-butyn-2-ol, a key

intermediate in the synthesis of various pharmaceuticals, vitamins, and fragrances.[1][2][3] The

primary method for its large-scale production is the ethynylation of acetone with acetylene, a

specific application of the Favorskii reaction.[4] This document provides a comprehensive

overview of the reaction mechanism, detailed experimental protocols, quantitative data, and

process workflows.

Reaction Mechanism and Principles
The synthesis of 2-Methyl-3-butyn-2-ol from acetone and acetylene is a base-catalyzed

nucleophilic addition. The reaction, known as the Favorskii reaction, proceeds via the following

steps:

Deprotonation of Acetylene: A strong base, typically potassium hydroxide (KOH) or sodium

amide (NaNH₂), deprotonates the terminal alkyne, acetylene, to form a metal acetylide.[5]

Nucleophilic Attack: The resulting acetylide anion, a potent nucleophile, attacks the

electrophilic carbonyl carbon of acetone.
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Protonation: The intermediate alkoxide is then protonated, typically by a protic solvent or

during aqueous workup, to yield the final product, 2-Methyl-3-butyn-2-ol.

To ensure a homogeneous reaction system and enhance safety, industrial processes often

utilize liquid ammonia as a solvent.[4]

Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of 2-Methyl-
3-butyn-2-ol, providing a comparison of different reaction conditions and their outcomes.

Table 1: Industrial Process Parameters and Yields

Parameter Value Reference

Catalyst Potassium Hydroxide (KOH) CN104045518A[5]

Solvent Liquid Ammonia CN104045518A[5]

Temperature 30-55 °C [4]

Pressure 1.5-2.8 MPa [4]

Reactant Molar Ratio

(Acetylene:Acetone)
1 : 0.45-2.05 CN104045518A[6]

Catalyst to Acetone Molar

Ratio
1 : 18.6-124.5 CN104045518A[6]

Reaction Time 1.0-3.2 hours [4]

Yield (based on Acetone) up to 82.8% CN104045518A[5]

Product Purity up to 99.74% CN104045518A[5]

Table 2: Laboratory Scale Synthesis Parameters and Yields
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Parameter Value Reference

Catalyst Sodium Amide (NaNH₂) BDMAEE[7]

Solvent Anhydrous Ether BDMAEE[7]

Temperature
-10 °C to ice-salt bath

temperature
BDMAEE[7]

Pressure
Maintained at 0.7 MPa

(acetylene)
BDMAEE[7]

Reactant Molar Ratio (Sodium

Amide:Acetone)
1 : 1 BDMAEE[7]

Reaction Time 10 hours BDMAEE[7]

Yield 46% BDMAEE[7]

Experimental Protocols
Industrial Production Method (Based on Patent
CN104045518A)
This protocol describes a continuous process for the industrial synthesis of 2-Methyl-3-butyn-
2-ol.

Materials:

Acetylene gas

Liquid Ammonia

Acetone

Potassium Hydroxide (KOH) solution

Ammonium Chloride

Potassium Carbonate (for dehydration)
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Equipment:

High-pressure reactor

Condenser

Ammonia removal unit

Distillation column

Procedure:

Ethynylation:

Liquefied ammonia is mixed with acetylene gas and pressurized to 1.5-2.8 MPa.

The gas mixture is cooled and condensed.

The condensed acetylene-ammonia mixture is fed into a reactor along with acetone and a

potassium hydroxide catalyst solution.

The reaction is maintained at a temperature of 30-55 °C for 1.0-3.2 hours.[4] The molar

ratio of acetylene to acetone is kept between 1:0.45 and 1:2.05, and the molar ratio of

potassium hydroxide to acetone is between 1:18.6 and 1:124.5.[6]

Ammonia Removal and Neutralization:

The reaction mixture, containing the product, unreacted acetone, water, KOH, and

ammonia, is transferred to an ammonia removal unit.

Ammonium chloride is added to neutralize the potassium hydroxide.

Ammonia is flashed off and recycled.

Dehydration and Purification:

The crude product is dehydrated using potassium carbonate.

The organic phase is separated and purified by continuous rectification (distillation).
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The final product, 2-Methyl-3-butyn-2-ol, is collected from the top of the distillation

column with a purity of up to 99.74%.[5] A yield of up to 82.8% based on acetone can be

achieved.[5]

Laboratory Scale Synthesis
This protocol provides a method for the synthesis of 2-Methyl-3-butyn-2-ol on a laboratory

scale.

Materials:

Anhydrous ether

Sodium amide (NaNH₂), finely ground

Anhydrous acetone

Acetylene gas

Crushed ice

Sulfuric acid (20 mol/L)

Anhydrous potassium carbonate

Equipment:

Reaction flask equipped with a stirrer, dropping funnel, reflux condenser with a drying tube,

and a gas inlet tube.

Ice-salt bath

Vibrator (optional, for agitation)

Separatory funnel

Distillation apparatus

Procedure:
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Reaction Setup:

In a reaction flask, add 1 L of anhydrous ether and 156 g (4 mol) of finely ground sodium

amide.

Cool the flask in an ice-salt bath.

Addition of Acetone:

Slowly add 232 g (4 mol) of anhydrous acetone dropwise over approximately 3 hours

while maintaining the cool temperature.[7]

Introduction of Acetylene:

Cool the mixture to -10 °C.

Slowly bubble acetylene gas through the mixture for 2 hours to displace any ammonia.[7]

Securely fasten the gas inlet tube and maintain a positive pressure of acetylene

(approximately 0.7 MPa) for 10 hours.[7] Vigorous shaking or stirring is essential during

this period.

Workup and Extraction:

After the reaction is complete, slowly pour the reaction mixture into 800 g of crushed ice.

While cooling, acidify the mixture by adding 400 mL of 20 mol/L sulfuric acid.[7]

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer twice with diethyl ether.

Combine all organic layers.

Drying and Purification:

Dry the combined organic extracts over anhydrous potassium carbonate.

Filter to remove the drying agent.
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Remove the solvent by distillation.

Fractionally distill the residue, collecting the fraction at 103-107 °C to obtain pure 2-
Methyl-3-butyn-2-ol.[7] The expected yield is around 46%.[7]

Visualizations
The following diagrams illustrate the key chemical pathway and a generalized workflow for the

synthesis of 2-Methyl-3-butyn-2-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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